

Antifungal Activity of Morpholine Derivatives: A Technical Overview

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Compound of Interest

Compound Name: 4-(2-Chloroethyl)morpholine
hydrochloride

Cat. No.: B144134

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Disclaimer: This technical guide focuses on the antifungal properties of the morpholine class of compounds. Despite a comprehensive search of scientific literature, no specific data regarding the antifungal activity, including minimum inhibitory concentrations (MICs) or detailed experimental protocols, for **4-(2-Chloroethyl)morpholine hydrochloride** is publicly available. This compound is primarily documented as an intermediate in the synthesis of various pharmaceuticals. The following information is therefore based on well-studied morpholine derivatives, such as amorolfine and fenpropimorph, to provide a relevant framework for understanding the potential antifungal action of this chemical class.

Introduction to Morpholine Antifungals

Morpholine derivatives are a class of synthetic compounds that have been developed for their fungicidal properties. While some are utilized in agriculture, such as fenpropimorph, others like amorolfine have found clinical use in topical applications for treating superficial fungal infections.[1][2][3] The core morpholine ring is a versatile scaffold that has been extensively modified to enhance antifungal potency and spectrum.[4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

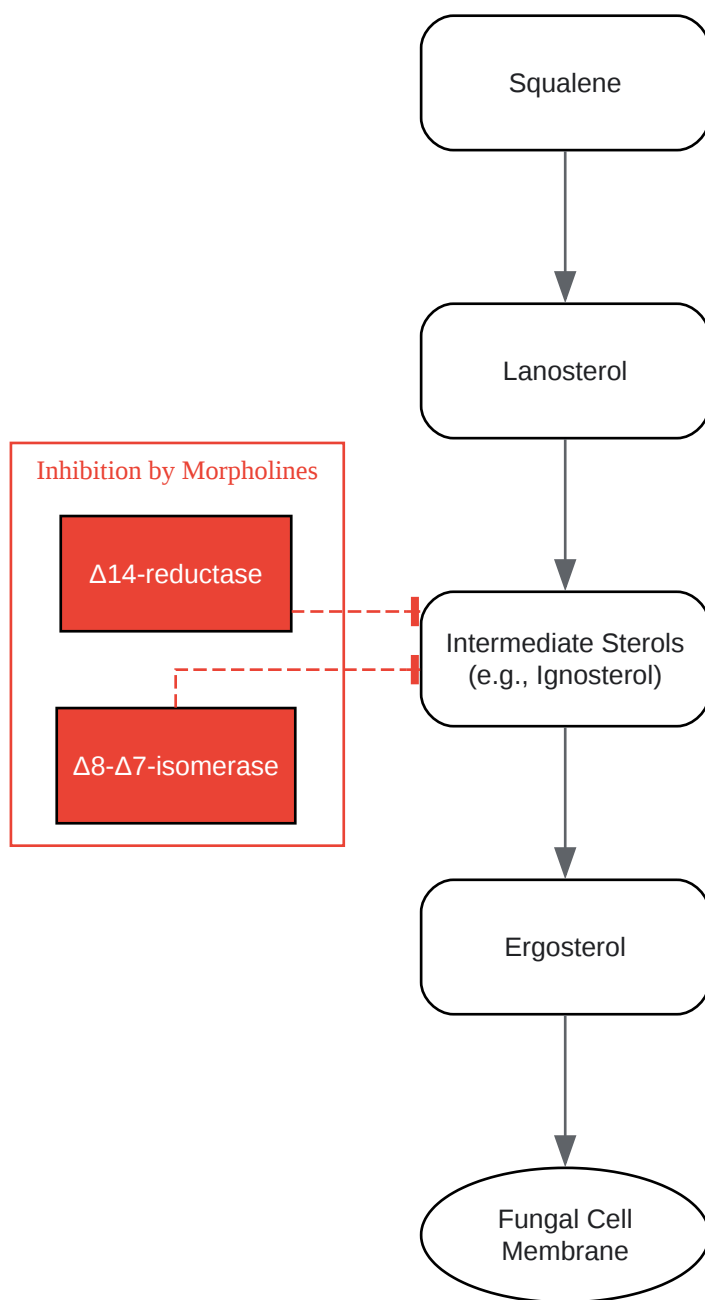
The primary antifungal mechanism of morpholine derivatives is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[2][5][6] Ergosterol is a vital

component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.^{[5][6]}

Morpholines specifically target two key enzymes in the ergosterol biosynthesis pathway:

- $\Delta 14$ -sterol reductase (ERG24): This is considered the primary target. Its inhibition leads to the depletion of ergosterol.^{[2][5][7]}
- $\Delta 8$ - $\Delta 7$ -sterol isomerase (ERG2): Inhibition of this enzyme further disrupts the pathway.^{[2][5][8]}

This dual inhibition results in the accumulation of toxic sterol intermediates, such as ignosterol, within the fungal cell membrane, and a deficiency of ergosterol.^{[2][7]} This alteration of the sterol profile disrupts membrane-bound enzymes, increases membrane permeability, and ultimately leads to fungal cell death.^[5] This multi-target mechanism is thought to reduce the likelihood of the development of fungal resistance.^[2]



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Ergosterol biosynthesis pathway showing inhibition points by morpholine antifungals.

Antifungal Spectrum and Efficacy

Morpholine derivatives exhibit a broad spectrum of activity against various fungal pathogens. Their efficacy, however, can vary significantly between different derivatives and fungal species.

Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for some representative morpholine derivatives against various fungal strains, as reported in the literature. It is important to note that these values can be influenced by the specific experimental conditions.[9]

Table 1: Antifungal Activity of Sila-Morpholine Analogues (µg/mL)[2]

| Compound | Candida albicans ATCC 24433 (MIC) | Candida glabrata NCYC 388 (MIC) | Cryptococcus neoformans ATCC 34664 (MIC) | Aspergillus niger ATCC 10578 (MIC) |
|------------------|-----------------------------------|---------------------------------|--|------------------------------------|
| Sila-analogue 24 | 1 | 2 | 1 | 4 |
| Amorolfine | 2 | 4 | 2 | 8 |
| Fenpropimorph | 16 | 32 | 16 | >64 |
| Fenpropidin | 8 | 16 | 8 | 64 |
| Fluconazole | 1 | 8 | 4 | >64 |

Table 2: Antifungal Activity of Novel Morpholino Thiazines (MIC in µg/mL)[10]

| Compound | Aspergillus flavus | Mucor | Rhizopus | Microsporum gypseum |
|--------------------|--------------------|-------|----------|---------------------|
| Compound 20 | 12.5 | 50 | 12.5 | 25 |
| Compound 23 | 6.25 | 100 | 50 | 50 |
| Compound 25 | 12.5 | 12.5 | 12.5 | 12.5 |
| Fluconazole (Std.) | 12.5 | 25 | 25 | 12.5 |

Experimental Protocols

Standardized methods are crucial for determining the in vitro antifungal activity of compounds. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal

susceptibility testing.[2]

Broth Microdilution Assay for Yeasts (CLSI M27-A3)

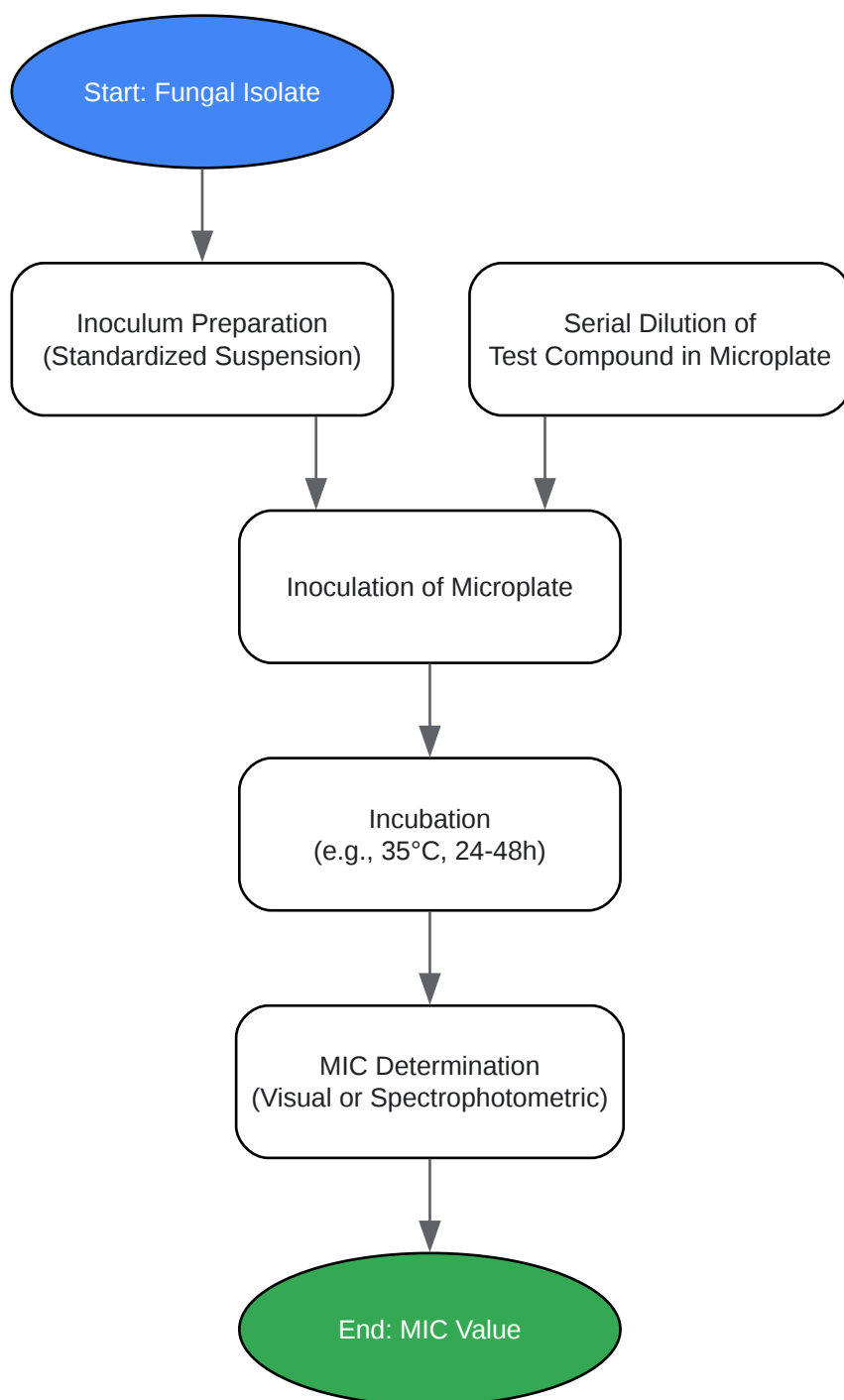
This method is commonly used to determine the MIC of antifungal agents against yeast isolates.

- **Inoculum Preparation:** Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5×10^3 to 2.5×10^3 CFU/mL.
- **Drug Dilution:** The test compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
- **Inoculation and Incubation:** Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically $\geq 50\%$) compared to the growth control.

Broth Microdilution Assay for Filamentous Fungi (CLSI M38-A2)

A similar principle is applied for filamentous fungi, with modifications to the inoculum preparation.

- **Inoculum Preparation:** Spores are harvested from a mature culture and the concentration is adjusted to 0.4×10^4 to 5×10^4 CFU/mL in RPMI-1640 medium.
- **Assay Procedure:** The subsequent steps of drug dilution, inoculation, and incubation are similar to the yeast protocol.
- **MIC Determination:** The MIC is determined as the lowest drug concentration that completely inhibits growth.



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Generalized workflow for antifungal susceptibility testing.

Synthesis of Morpholine Derivatives

The synthesis of antifungal morpholine derivatives typically involves multi-step chemical reactions. For instance, the synthesis of silicon-incorporated morpholine analogues involved the following general steps[2]:

- Preparation of a carboxylic acid intermediate.
- Coupling of the carboxylic acid with a substituted piperidine or morpholine.
- Reduction of the resulting amide to form the final amine product.

For a detailed synthetic scheme, please refer to the publication by Jachak et al. (2015).[2]

Conclusion and Future Perspectives

Morpholine derivatives represent an important class of antifungal agents with a well-established mechanism of action targeting ergosterol biosynthesis.[2][5] While compounds like amorolfine are used clinically for topical infections, their systemic use has been limited due to rapid metabolism.[2] Future research in this area may focus on the development of novel morpholine analogues with improved pharmacokinetic profiles, broader antifungal spectra, and enhanced potency against resistant fungal strains. The lack of specific data on **4-(2-chloroethyl)morpholine hydrochloride** suggests that its primary role remains as a building block for more complex molecules rather than as a direct antifungal agent itself. Further studies would be required to ascertain any intrinsic antifungal properties of this specific compound.

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